N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-iodobenzamide
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Overview
Description
“N-(1,1-dioxothiolan-3-yl)-4-iodobenzamide” is a chemical compound that likely contains a dioxothiolane ring (a five-membered cyclic compound with three carbon atoms, one oxygen atom, and one sulfur atom), an iodine atom attached to a benzene ring, and an amide group. The exact properties and applications of this compound would depend on its specific structure and the positions of these groups .
Molecular Structure Analysis
The molecular structure of “N-(1,1-dioxothiolan-3-yl)-4-iodobenzamide” would likely include a dioxothiolane ring, a benzene ring with an iodine atom, and an amide group. The exact structure would depend on the positions of these groups .Chemical Reactions Analysis
The chemical reactions involving “N-(1,1-dioxothiolan-3-yl)-4-iodobenzamide” would depend on its specific structure. Similar compounds often react with amines and carbon disulfide in the presence of a strong base .Physical and Chemical Properties Analysis
The physical and chemical properties of “N-(1,1-dioxothiolan-3-yl)-4-iodobenzamide” would depend on its specific structure. These could include its melting point, boiling point, density, and solubility .Scientific Research Applications
Chemodivergent Annulations
Rhodium(III)-Catalyzed Annulations : N-methoxybenzamides, including compounds with similar functional groups to N-(1,1-dioxothiolan-3-yl)-4-iodobenzamide, have been utilized in chemodivergent annulations via Rh(III)-catalyzed C-H activation. Sulfoxonium ylides act as carbene precursors in these reactions, facilitated under acid-controlled conditions to promote chemodivergent cyclizations, illustrating the compound's utility in creating complex molecular architectures (Xu et al., 2018).
Imaging and Diagnostics
SPECT Imaging of CNS D-2 Dopamine Receptors : While not directly related to N-(1,1-dioxothiolan-3-yl)-4-iodobenzamide, iodobenzamide (IBZM) derivatives have been applied in SPECT imaging to study CNS D-2 dopamine receptors in humans. This indicates the potential for structurally related compounds to serve as imaging agents for neurological studies (Kung et al., 1990).
Therapeutic Research
Sigma Receptor Scintigraphy : N-[2-(1'-piperidinyl)ethyl]-3-(123)I-iodo-4-methoxybenzamide, a compound similar to N-(1,1-dioxothiolan-3-yl)-4-iodobenzamide, has been explored for its potential to visualize primary breast tumors in vivo. The tumor accumulation of benzamides is based on preferential binding to sigma receptors overexpressed on breast cancer cells, suggesting avenues for cancer diagnostics and therapy (Caveliers et al., 2002).
Biosensors and Analytical Chemistry
Highly Sensitive Biosensors : Research into N-(4-hydroxyphenyl)-3,5-dinitrobenzamide-FePt/CNTs modified carbon paste electrodes for the electrocatalytic determination of biomolecules like glutathione suggests potential applications of N-(1,1-dioxothiolan-3-yl)-4-iodobenzamide in the development of novel biosensors. This could pave the way for its use in analytical chemistry, particularly in the sensitive detection of various analytes (Karimi-Maleh et al., 2014).
Synthesis and Material Science
Organometallics and Catalysis : The platinum-catalyzed intermolecular hydroamination of unactivated olefins with carboxamides demonstrates the versatility of benzamide derivatives in catalysis. This provides a glimpse into how N-(1,1-dioxothiolan-3-yl)-4-iodobenzamide could be applied in synthetic chemistry and material science for the development of new catalytic processes and materials (Wang and Widenhoefer, 2004).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-4-iodobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12INO3S/c12-9-3-1-8(2-4-9)11(14)13-10-5-6-17(15,16)7-10/h1-4,10H,5-7H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLQBADJETWKROS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1NC(=O)C2=CC=C(C=C2)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12INO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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